
1-(2-Chloroethyl)-3-ethoxycarbonylpyridinium chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-Chloroethyl)-3-ethoxycarbonylpyridinium chloride is a chemical compound known for its unique structure and reactivity It is characterized by the presence of a pyridinium ring substituted with a 2-chloroethyl group and an ethoxycarbonyl group
Vorbereitungsmethoden
The synthesis of 1-(2-Chloroethyl)-3-ethoxycarbonylpyridinium chloride typically involves the reaction of pyridine with 2-chloroethyl chloroformate in the presence of a base such as triethylamine. The reaction proceeds through nucleophilic substitution, where the pyridine nitrogen attacks the carbonyl carbon of the chloroformate, leading to the formation of the desired product. The reaction conditions usually require an inert atmosphere and controlled temperature to ensure high yield and purity .
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and efficiency. These methods often include continuous flow processes and the use of automated reactors to maintain consistent reaction conditions .
Analyse Chemischer Reaktionen
1-(2-Chloroethyl)-3-ethoxycarbonylpyridinium chloride undergoes various chemical reactions, including:
Nucleophilic Substitution: The compound can react with nucleophiles such as amines, thiols, and alcohols, leading to the substitution of the 2-chloroethyl group.
Oxidation: It can be oxidized under specific conditions to form corresponding N-oxides.
Reduction: The compound can be reduced to remove the ethoxycarbonyl group, yielding simpler pyridinium derivatives.
Common reagents used in these reactions include sodium borohydride for reduction, hydrogen peroxide for oxidation, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and the nature of the reagents used .
Wissenschaftliche Forschungsanwendungen
1-(2-Chloroethyl)-3-ethoxycarbonylpyridinium chloride has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is investigated for its potential use in drug development, particularly as a precursor for pharmacologically active pyridinium derivatives.
Industrial Processes: It serves as a reagent in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1-(2-Chloroethyl)-3-ethoxycarbonylpyridinium chloride involves its reactivity towards nucleophiles. The 2-chloroethyl group is particularly reactive, allowing the compound to form covalent bonds with various nucleophilic sites in target molecules. This reactivity is exploited in organic synthesis and medicinal chemistry to modify molecular structures and introduce functional groups .
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 1-(2-Chloroethyl)-3-ethoxycarbonylpyridinium chloride include:
1-(2-Chloroethyl)pyridinium chloride: Lacks the ethoxycarbonyl group, making it less versatile in certain synthetic applications.
1-(2-Chloroethyl)-3-methylpyridinium chloride:
The uniqueness of this compound lies in its dual functionality, combining the reactivity of the 2-chloroethyl group with the versatility of the ethoxycarbonyl group, making it a valuable compound in various research and industrial contexts .
Eigenschaften
CAS-Nummer |
73840-41-2 |
|---|---|
Molekularformel |
C10H13Cl2NO2 |
Molekulargewicht |
250.12 g/mol |
IUPAC-Name |
ethyl 1-(2-chloroethyl)pyridin-1-ium-3-carboxylate;chloride |
InChI |
InChI=1S/C10H13ClNO2.ClH/c1-2-14-10(13)9-4-3-6-12(8-9)7-5-11;/h3-4,6,8H,2,5,7H2,1H3;1H/q+1;/p-1 |
InChI-Schlüssel |
JTSUPAPCCNIPJB-UHFFFAOYSA-M |
Kanonische SMILES |
CCOC(=O)C1=C[N+](=CC=C1)CCCl.[Cl-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



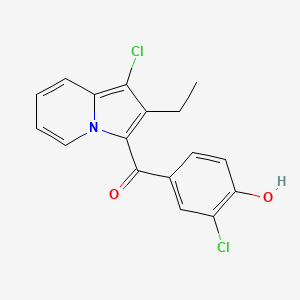
![10,11-Dimethoxy-3-isotetrahydroalstonique acide hydrazide diphosphate [French]](/img/structure/B14454444.png)
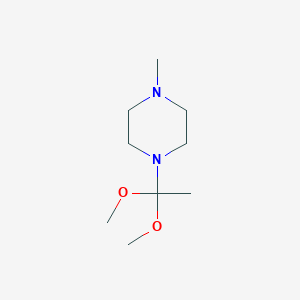

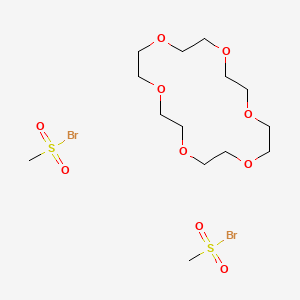
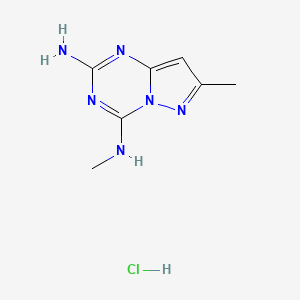
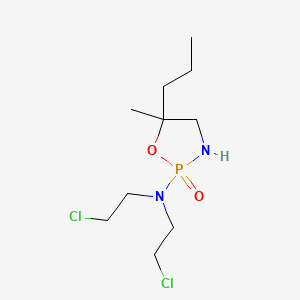
![Ethyl [nitroso(triphenylmethyl)amino]acetate](/img/structure/B14454474.png)
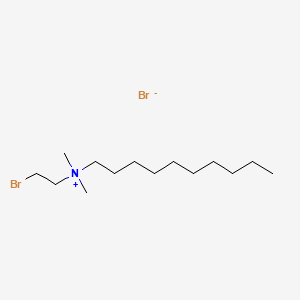
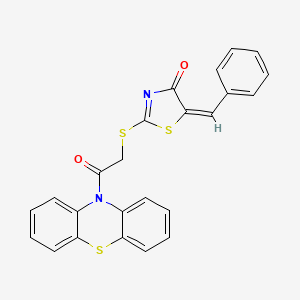
![6-[(Cholest-5-en-3-yl)oxy]-6-oxohexanoic acid](/img/structure/B14454502.png)
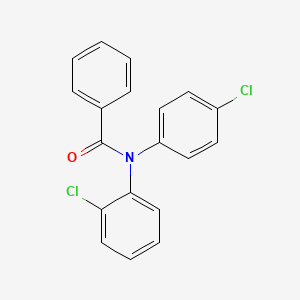
![1-Phenyl-1,2-dihydro-3H-naphtho[2,1-b]pyran-3-thione](/img/structure/B14454512.png)
